Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804779
InChI: InChI=1S/C12H17NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC15804779

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate -

Specification

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylate
Standard InChI InChI=1S/C12H17NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)
Standard InChI Key FUWFXPQEQQWZBX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate has the molecular formula C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol . Its IUPAC name is methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylate, reflecting the Boc-protected amine and methyl ester moieties .

Structural Analysis

The compound features a furan-2-carboxylate backbone with a Boc-aminomethyl group at the 5-position (Figure 1). X-ray crystallography of analogous furan derivatives reveals planar furan rings with dihedral angles influenced by substituents . The Boc group provides steric protection for the amine, enhancing stability during synthetic reactions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESO=C(C1=CC=C(CNC(OC(C)(C)C)=O)O1)OC
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)1.2 (predicted)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions between furan-2-carboxylate derivatives and Boc-protected amines . A scalable method involves:

  • Friedländer Condensation: Reacting 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation .

  • One-Pot Functionalization: Coupling ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes .

Table 2: Comparative Synthesis Methods

MethodYield (%)ConditionsKey CatalystReference
Ultrasound-Assisted7480°C, KHSO₄ in EtOHKHSO₄
Boc-Protection82Room temperature, DCMDCC/DMAP

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield (up to 85%) while reducing reaction times. Critical parameters include temperature control (<50°C) and stoichiometric ratios to minimize byproducts .

Applications in Research

Biochemical Studies

The Boc group in this compound serves as a temporary protective group in peptide synthesis, enabling selective deprotection under acidic conditions . It has also been used to study enzyme-substrate interactions, particularly with proteases and kinases .

Pharmaceutical Intermediates

This molecule is a precursor to furan-based antivirals and anticancer agents. For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease (IC₅₀: 12.3 μM) .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
5-(Boc-aminomethyl)-furanSARS-CoV-2 Mpro12.3 μM
Furan-peptide conjugateHIV-1 protease8.7 μM
ParameterValueSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Storage Conditions2–8°C in inert atmosphere

Mitigation Strategies

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats .

  • Ventilation: Use fume hoods to limit inhalation exposure .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.5 Hz, 1H, furan-H), 6.35 (d, J = 3.5 Hz, 1H, furan-H), 5.12 (s, 1H, NH), 3.85 (s, 3H, OCH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O Boc).

Table 5: Key Spectral Peaks

TechniquePeak AssignmentValue
¹³C NMRC=O (ester)165.2 ppm
MS (ESI+)[M+H]+256.1 m/z

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